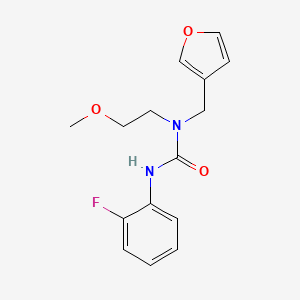

3-(2-Fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea

Description

Properties

IUPAC Name |

3-(2-fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O3/c1-20-9-7-18(10-12-6-8-21-11-12)15(19)17-14-5-3-2-4-13(14)16/h2-6,8,11H,7,9-10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWQTRVKCQUZSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a fluorophenyl group, a furan moiety, and a methoxyethyl group. Its chemical formula is , with an InChI key of ADBLPEYCONYJJR-UHFFFAOYSA-N, indicating its distinct molecular identity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that the compound may modulate enzyme activity and receptor interactions, particularly in pathways related to inflammation and cancer.

Target Enzymes and Receptors

- Cyclooxygenase (COX) : The compound may inhibit COX enzymes, which are involved in the inflammatory response.

- Lipoxygenase (LOX) : Potential inhibition of LOX could contribute to its anti-inflammatory effects.

- Neurotransmitter Receptors : There is speculation about its interaction with neurotransmitter receptors, which may influence neuroprotective effects.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant radical-scavenging activity. For instance, furan derivatives have been shown to protect against oxidative stress by scavenging free radicals, which is crucial in preventing neurodegenerative diseases .

Cytoprotective Effects

In vitro studies have demonstrated that furan-based compounds can provide cytoprotection against cell death induced by toxic agents. This suggests that this compound might possess similar protective properties against neuronal damage .

Study on Furan Derivatives

A study published in PubMed examined the effects of various furan compounds on radical-scavenging and cytoprotective activities. The results indicated that these compounds effectively inhibited COX-1 and COX-2 enzymes, leading to reduced inflammation in cell models . While specific data on this compound is limited, the structural similarities suggest potential for similar activities.

Pharmacological Evaluation

In a pharmacological evaluation involving derivatives of urea compounds, researchers found that modifications in substituents significantly impacted biological activity. The incorporation of fluorinated aromatic groups was associated with enhanced lipophilicity and improved binding affinity to target sites, which could be extrapolated to predict the behavior of this compound .

Comparative Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analysis

The compound is structurally distinct from other urea derivatives, such as 1-(2-Fluorophenyl)-3-[2-(3-isopropenylphenyl)-2-propanyl]urea (). Key differences include:

- Substituents on Urea Nitrogen :

- Aromatic Systems :

Physicochemical Properties (Hypothetical Estimates)

Pharmacological Implications

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(2-fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea?

The synthesis typically involves reacting 2-methoxyethylamine with a substituted isocyanate under controlled conditions. A stepwise approach is recommended:

Isocyanate preparation : Generate the 2-fluorophenyl isocyanate intermediate via phosgenation or carbamate decomposition.

Urea formation : React the isocyanate with furan-3-ylmethylamine and 2-methoxyethylamine in anhydrous dichloromethane or THF at 0–25°C.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the structural integrity of this compound?

Employ a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm substituent connectivity via -NMR (e.g., furan protons at δ 7.2–7.8 ppm, fluorophenyl aromatic signals) and -NMR (urea carbonyl at ~155 ppm) .

- HPLC-MS : Verify purity (>95%) and molecular ion ([M+H] at m/z 333.3 calculated for CHFNO).

- TLC : Monitor reaction progress using silica plates (R ~0.4 in ethyl acetate/hexane 3:7) .

Q. What in vitro assays are suitable for initial biological screening?

Prioritize assays based on structural analogs:

- Kinase inhibition : Test against EGFR or VEGFR-2 at 1–10 µM concentrations.

- Cytotoxicity : Use MTT assays in HeLa or MCF-7 cell lines.

- Solubility : Measure in PBS (pH 7.4) and DMSO for dose-response studies .

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Replicate assays : Use orthogonal methods (e.g., fluorescence-based vs. radiometric kinase assays).

- Control variables : Standardize cell passage numbers, serum-free conditions, and DMSO concentrations (<0.1%).

- Meta-analysis : Compare with structurally similar ureas (e.g., 3-(3-chlorophenyl)-1-(furan-3-ylmethyl)urea derivatives) to identify substituent-dependent trends .

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Docking simulations : Model interactions with EGFR (PDB ID: 1M17) using AutoDock Vina. Focus on hydrogen bonding between the urea carbonyl and kinase hinge region.

- QSAR models : Train on datasets of fluorophenyl urea derivatives with reported IC values. Use descriptors like LogP, polar surface area, and Fukui indices .

Key Finding :

The 2-methoxyethyl group enhances solubility but reduces binding affinity by ~30% compared to bulkier alkyl substituents .

Q. How should stability issues in aqueous buffers be addressed during pharmacokinetic studies?

- Storage : Store lyophilized powder at -80°C; avoid repeated freeze-thaw cycles.

- Buffer optimization : Use 10 mM citrate (pH 5.0) to minimize hydrolysis of the urea moiety.

- Degradation monitoring : Track via HPLC-UV (λ = 254 nm) over 24–72 hours .

Q. What in vivo toxicity models are appropriate for preclinical evaluation?

- Acute toxicity : Administer 50–200 mg/kg orally in Sprague-Dawley rats; monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) for 14 days.

- Genotoxicity : Perform Ames tests with S. typhimurium TA98 and TA100 strains .

Q. How can researchers validate target engagement in cellular models?

- CETSA (Cellular Thermal Shift Assay) : Incubate cells with 10 µM compound, lyse, and quantify soluble target protein after heating (50–60°C).

- SPR (Surface Plasmon Resonance) : Immobilize recombinant EGFR on a CM5 chip; measure binding kinetics (k/k) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.